3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its incorporation of multiple fluorine atoms, which impart unique chemical properties. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a gas-phase chlorofluorination process. This involves the reaction of 3-methylpyridine with hydrogen fluoride and chlorine in a fluidized bed reactor, using catalysts like CrO-Al or CrCl-Al to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in organic synthesis and agrochemical production.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Utilized in the synthesis of pharmaceutical compounds.
Uniqueness
3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .
Properties
IUPAC Name |
3-chloro-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZUFGXZLGFMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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